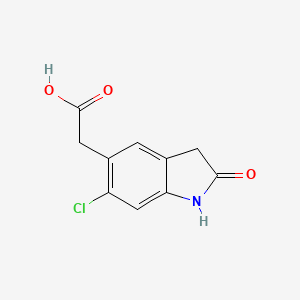

2-(6-Chloro-2-oxoindolin-5-yl)acetic acid

Description

Structure

3D Structure

Properties

CAS No. |

188797-78-6 |

|---|---|

Molecular Formula |

C10H8ClNO3 |

Molecular Weight |

225.63 g/mol |

IUPAC Name |

2-(6-chloro-2-oxo-1,3-dihydroindol-5-yl)acetic acid |

InChI |

InChI=1S/C10H8ClNO3/c11-7-4-8-6(2-9(13)12-8)1-5(7)3-10(14)15/h1,4H,2-3H2,(H,12,13)(H,14,15) |

InChI Key |

GXUUMUNKZDELCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC(=C(C=C2NC1=O)Cl)CC(=O)O |

Origin of Product |

United States |

Chemical Modifications and Derivatization of 2 6 Chloro 2 Oxoindolin 5 Yl Acetic Acid

Synthesis of Novel Indolin-2-one Acetic Acid Derivatives and Analogs

The synthesis of derivatives based on the indolin-2-one acetic acid core employs a range of chemical strategies. One common approach involves the condensation of substituted isatins (indole-2,3-diones) with compounds containing active methylene (B1212753) groups. For instance, new thiazolo-indolin-2-one derivatives have been synthesized through acid and base-catalyzed condensation reactions or by reacting thiosemicarbazone intermediates with various electrophilic reagents. nih.gov Another method starts from homophthalic acid, which is converted through a Curtius rearrangement into an isocyanate intermediate that can be cyclized to form the indolin-2-one structure. researchgate.net

The synthesis of 2-(4-nitroindolin-3-yl)acetic acid, an analog, has been achieved from 2-methyl-3-nitroaniline. caribjscitech.com The process involves creating an indole (B1671886) intermediate, followed by reaction with diethyl oxalate, and subsequent reduction and hydrolysis to yield the final acetic acid derivative. caribjscitech.com Furthermore, one-pot methodologies have been developed for synthesizing related structures like (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles from ortho-nitroacetophenones and aromatic aldehydes, showcasing efficient cascade reactions that build the core structure and add complexity simultaneously. mdpi.com

| Starting Material(s) | Key Reaction Type | Resulting Derivative Class | Reference |

|---|---|---|---|

| Isatins, Thiosemicarbazones | Condensation, Cyclization | Thiazolo-indolin-2-ones | nih.gov |

| Homophthalic Acid | Curtius Rearrangement, Cyclization | Indolin-2-ones | researchgate.net |

| 2-Methyl-3-nitroaniline, Diethyl oxalate | Indole synthesis, Reduction, Hydrolysis | Nitroindolinylacetic acids | caribjscitech.com |

| ortho-Nitroacetophenones, Aromatic aldehydes | One-pot Aldol condensation, Cascade cyclization | (3-Oxoindolin-2-ylidene)acetonitriles | mdpi.com |

Modifications at the Indolin-2-one Nitrogen Atom (N-Substitution)

The nitrogen atom of the indolin-2-one ring is a primary site for chemical modification, allowing for the introduction of a wide variety of substituents. N-alkylation is a common strategy, often achieved by deprotonating the indole nitrogen with a base like sodium hydride, followed by reaction with an alkyl halide. youtube.com This method has been used to synthesize indolin-2-one derivatives with piperazinylbutyl side chains. nih.gov

Another significant modification is N-acylation. For example, methyl 2-oxoindoline-6-carboxylate can be N-acetylated using acetic anhydride (B1165640) or N-chloroacetylated with chloroacetic anhydride. google.com These reactions are crucial steps in the synthesis of more complex molecules. The reaction conditions, such as the use of high boiling aromatic solvents, can be optimized to improve yield and selectivity by enabling the azeotropic removal of acetic acid byproduct. google.com Iron-catalyzed N-alkylation of indolines using alcohols has also been developed as an efficient method, showcasing the versatility of transition metal catalysis in this context. nih.gov Furthermore, solvent choice has been shown to mediate regiodivergent outcomes, allowing for selective N1-alkylation over C6-alkylation of indoles using p-quinone methides. acs.org

Substitutions on the Indolin-2-one Aromatic Ring

Functionalization of the aromatic ring of the indolin-2-one scaffold is key to modulating the properties of the resulting molecules. While the parent compound already possesses a chlorine atom at the C-6 position, further modifications are synthetically accessible. Traditional electrophilic substitution reactions can be employed, though modern methods often rely on more selective C-H functionalization and cross-coupling reactions. researchgate.net

For instance, transition-metal-catalyzed C-H functionalization has been used to introduce various groups at specific positions on the indoline (B122111) arene ring, such as the C7-position. skku.edu Thiol-mediated cascade reactions have been developed to convert 2-halo-indole-tethered ynones into functionalized quinolines, demonstrating a ring expansion that fundamentally alters the aromatic core. nih.gov The chlorine atom at C-6 in the title compound is an important feature, often incorporated from the start of the synthesis (e.g., from a chlorinated aniline (B41778) precursor) and plays a role in the electronic properties of the molecule, though detailed studies elucidating its specific effects are often embedded within broader structure-activity relationship analyses of larger compound series.

Derivatization of the Acetic Acid Moiety

The acetic acid side chain offers another handle for chemical derivatization, primarily through reactions typical of carboxylic acids. The carboxyl group can be converted into a variety of functional groups, such as esters, amides, and acid chlorides.

For example, the synthesis of novel indole-3-acetic acid analogues begins with the conversion of the acid to an acyl chloride using thionyl chloride. eurjchem.com This reactive intermediate is then treated with various substituted anilines to yield a series of amide derivatives. eurjchem.com Similarly, the synthesis of 2-(5-substituted-2-oxoindolin-3-ylidene)-N-substituted hydrazine (B178648) carbothioamides involves the condensation of isatin (B1672199) derivatives with thiosemicarbazides, where the acetic acid moiety is effectively replaced by a more complex hydrazone-based side chain at the C3 position, demonstrating a more profound modification of the scaffold related to the acetic acid's typical point of attachment. researchgate.net

| Reagent(s) | Reaction Type | Product Functional Group | Reference |

|---|---|---|---|

| Thionyl chloride, then substituted anilines | Acyl chloride formation, Amidation | Amides | eurjchem.com |

| Aryl thiosemicarbazides | Condensation | Hydrazine carbothioamides (at C3) | researchgate.net |

| Sodium borohydride, then Acetic anhydride | Reduction, Acylation | Acetate ester (at C3) | nih.gov |

Stereoselective Synthesis and Resolution of 2-(6-Chloro-2-oxoindolin-5-yl)acetic acid Stereoisomers

While this compound itself is achiral, many of its derivatives, particularly those with substitutions at the C3 position of the oxindole (B195798) ring, can contain stereocenters. The development of stereoselective synthetic methods is therefore crucial for accessing enantiomerically pure compounds.

Catalytic enantioselective synthesis of 3,3-disubstituted oxindoles is a rapidly evolving field. rsc.org One approach involves the enantioselective phase-transfer-catalyzed SN2 alkylation of N-protected oxindole derivatives bearing an ester at the C3 position. nih.gov This method, using quaternary ammonium (B1175870) salts derived from quinine (B1679958) as catalysts, can be performed under base-free conditions to generate quaternary stereocenters with high enantioselectivity. nih.gov Another strategy involves catalyst-free reactions between para-quinone methides derived from isatin and sulfur ylides to produce various oxindole derivatives with high stereoselectivity. rsc.org These advanced synthetic protocols are essential for creating structurally complex and stereochemically defined molecules based on the indolin-2-one framework.

Biological Activity Investigations of 2 6 Chloro 2 Oxoindolin 5 Yl Acetic Acid and Its Analogs: in Vitro and Mechanistic Studies

General Biological Potential of Oxindole (B195798) and Indolin-2-one Derivatives

The oxindole scaffold, a bicyclic structure containing a benzene (B151609) ring fused to a pyrrolidin-2-one ring, is a fundamental component of many natural alkaloids and synthetic compounds with significant pharmacological activities. researchgate.net First isolated from plants of the Uncaria genus, oxindole derivatives have demonstrated a wide spectrum of biological effects. nih.gov This versatility has established the oxindole nucleus as a valuable starting point in drug discovery. nih.gov

Similarly, the indolin-2-one core is a prominent feature in a multitude of compounds exhibiting diverse therapeutic potential. researchgate.net These derivatives have been extensively investigated for various medicinal applications, owing to their ability to interact with a wide array of biological targets. The inherent chemical properties of the oxindole and indolin-2-one ring systems allow for structural modifications that can modulate their biological activity, making them a continuing focus of research for the development of new therapeutic agents. researchgate.net

The broad biological potential of these scaffolds encompasses a range of activities, including but not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant effects. researchgate.net The adaptability of the oxindole and indolin-2-one structures has led to the development of numerous derivatives with tailored biological profiles, highlighting their importance in the field of medicinal chemistry.

In Vitro Cellular and Molecular Activity Studies

The diverse biological activities of oxindole and indolin-2-one derivatives have been extensively studied through a variety of in vitro cellular and molecular assays. These investigations have provided valuable insights into their mechanisms of action and have identified promising lead compounds for further development.

Antimicrobial Activity Evaluations (Bacterial and Fungal Strains)

The emergence of multidrug-resistant microbial pathogens has created an urgent need for the development of new antimicrobial agents. Oxindole and indolin-2-one derivatives have demonstrated promising activity against a range of bacterial and fungal strains.

Substituted oxindole derivatives have been synthesized and evaluated for their in vitro antibacterial activity against various human bacterial pathogens, including both Gram-positive and Gram-negative bacteria. researchgate.net For example, N-substituted-oxindole derivatives have shown promising antibacterial activity. uowasit.edu.iq Similarly, indolin-2-one derivatives incorporating a thiazole (B1198619) moiety have exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

In terms of antifungal activity, certain indolin-2-one derivatives have shown good activity against various fungal species. nih.gov For instance, some synthesized indoline-thiazolidinone hybrids have demonstrated potential antifungal effects against Candida albicans. researchgate.net The antimicrobial activity is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound Class | Microorganism | Reported Activity (MIC/Inhibition Zone) |

|---|---|---|

| N-substituted-oxindole derivatives | Various bacteria | Promising antibacterial activity uowasit.edu.iq |

| Thiazolo-indolin-2-one derivatives | Gram-positive and Gram-negative bacteria | Promising antibacterial activity nih.gov |

| Indolin-2-one derivatives | Various fungi | Good antifungal activity nih.gov |

| Indoline-thiazolidinone hybrids | Candida albicans | Potential antifungal activity researchgate.net |

| 3(Z)-{4-[4-(arylsulfonyl)piperazin-1-ylbenzylidene)-1,3-dihydro-2H-indol-2-ones | S. aureus, S. pyogenes, E. coli, P. aeruginosa | Significant antibacterial activity nih.gov |

| 3(Z)-{4-[4-(arylsulfonyl)piperazin-1-ylbenzylidene)-1,3-dihydro-2H-indol-2-ones | A. niger, A. clavatus | Significant antifungal activity nih.gov |

Antioxidant and Free Radical Scavenging Activity Investigations

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate oxidative damage by scavenging free radicals. Oxindole and indolin-2-one derivatives have been investigated for their antioxidant potential.

The antioxidant activity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.govnih.gov In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance. mdpi.com Several synthesized oxindole derivatives have shown significant antioxidant activity in the DPPH assay. nih.gov The radical scavenging efficacy of some 3-substituted oxindoles has been found to be concentration-dependent. nih.gov For instance, 5-fluoro and 5-methyl analogues of 3-hydroxy-3-substituted oxindoles have demonstrated notable free radical scavenging activity. nih.gov

| Compound Class | Assay | Reported Activity |

|---|---|---|

| 3-Substituted oxindoles (5-fluoro and 5-methyl analogues) | DPPH radical scavenging | Maximum effect of 70% and 62% respectively nih.gov |

| 3(Z)-{4-[4-(arylsulfonyl)piperazin-1-ylbenzylidene)-1,3-dihydro-2H-indol-2-ones | DPPH radical scavenging | Significant antioxidant activity nih.gov |

Anti-inflammatory Properties in Cell-Based Assays

The indolin-2-one scaffold is a core component of numerous compounds investigated for their anti-inflammatory potential. In vitro studies using cell-based assays have been instrumental in elucidating the activity of these derivatives. A common model involves the use of lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, which mimics an inflammatory response by producing various pro-inflammatory mediators.

Research into a series of 3-substituted-indolin-2-one derivatives identified 3-(3-hydroxyphenyl)-indolin-2-one as a potent anti-inflammatory agent. nih.gov This compound effectively inhibited the production of nitric oxide (NO) and suppressed the secretion and mRNA expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in a concentration-dependent manner in LPS-stimulated RAW264.7 cells. nih.gov Similarly, other studies on indole-2-one and 7-aza-2-oxindole derivatives confirmed their ability to inhibit the release of TNF-α and IL-6 in the same cell line. researchgate.net

Further investigations have shown that certain indoline (B122111) derivatives can reduce NO, TNF-α, and IL-6 levels at very low concentrations (1-10pM) in both LPS-activated RAW-264.7 and mouse peritoneal macrophages. nih.gov The anti-inflammatory effect is not limited to cytokine inhibition. For instance, the isatin (B1672199) derivative (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide was found to significantly reduce leukocyte migration and total protein concentration in the zymosan-induced air pouch model in mice, indicating an effect on vascular permeability and cellular infiltration, key events in inflammation. nih.govresearchgate.net

The mechanism often involves the inhibition of key inflammatory enzymes. Activated macrophages typically enhance the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Studies have demonstrated that active indolin-2-one compounds can decrease the expression of iNOS and COX-2 in LPS-stimulated macrophages, thus reducing the production of their respective inflammatory products, NO and prostaglandins. nih.govresearchgate.net

| Compound/Derivative Class | Cell Model | Key Findings | Reference |

|---|---|---|---|

| 3-(3-hydroxyphenyl)-indolin-2-one | LPS-stimulated RAW264.7 macrophages | Inhibited NO, TNF-α, and IL-6 production; Suppressed iNOS expression. | nih.gov |

| Indole-2-one and 7-aza-2-oxindole derivatives | LPS-stimulated RAW264.7 macrophages | Inhibited TNF-α, IL-6, COX-2, and iNOS expression. | researchgate.net |

| Indoline carbamate (B1207046) derivatives | LPS-activated RAW-264.7 and mouse peritoneal macrophages | Reduced NO, TNF-α, and IL-6 at pM concentrations. | nih.gov |

| (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide | Zymosan-induced air pouch model (in vivo) | Reduced leukocyte migration and total protein concentration. | nih.gov |

Antiviral, Anti-leishmanial, and Antitubercular Potential (In Vitro Screens)

The structural diversity of indolin-2-one analogs has prompted their evaluation against a wide range of pathogens in vitro.

Antiviral Activity: Several 2-indolinone derivatives have demonstrated selective antiviral activities against various RNA viruses. nih.gov For example, specific sulfonamide-substituted 2-indolinone compounds were found to be effective against Respiratory Syncytial Virus (RSV) and Yellow Fever Virus (YFV). nih.gov Research indicates that halogen substitutions on the indole (B1671886) ring can enhance anti-RSV activity. nih.gov Another indole derivative, Umifenovir (Arbidol), has shown broad-spectrum antiviral properties, acting as a membrane fusion inhibitor against viruses like SARS-CoV-2. nih.gov A dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, an indole-3-carboxylic acid derivative, was reported to completely inhibit the replication of the SARS-CoV-2 virus in vitro at a concentration of 52.0 μM. actanaturae.ruactanaturae.ru

Anti-leishmanial Activity: Indole and oxindole derivatives have been investigated for their potential to combat Leishmania parasites. Spiro-oxindole derivatives, in particular, have shown potent inhibitory activity against Leishmania species. nih.gov Studies have evaluated various indole-based compounds, such as indole-based azetidin-2-ones and indirubin (B1684374) derivatives, against L. major promastigotes and L. infantum amastigotes, with some compounds showing inhibitory activity comparable to the standard drug Amphotericin B. nih.govnih.gov

Antitubercular Activity: The indole framework is a key feature in many compounds screened for activity against Mycobacterium tuberculosis (MTB). nih.govbohrium.com Recently synthesized 5-substituted Oxindole derivatives were identified as a novel anti-tubercular series through the Microplate Alamar Blue Assay (MABA). doi.org The most promising analogs exhibited significant in vitro activity against Mycobacterium tuberculosis H37Rv, with Minimum Inhibitory Concentrations (MIC) as low as 1.56 μg/mL. doi.org The gut microbiota metabolite indolepropionic acid has also been shown to inhibit the growth of MTB in vitro. nih.govbohrium.com

| Activity | Compound/Derivative Class | Target Organism | Key Findings (IC50/MIC) | Reference |

|---|---|---|---|---|

| Antiviral | Sulfonamide-substituted 2-indolinones | RSV, YFV | Selective antiviral activity observed. | nih.gov |

| Antiviral | Indole-3-carboxylic acid derivative | SARS-CoV-2 | Complete inhibition at 52.0 μM; IC50 = 1.84 μM. | actanaturae.ruactanaturae.ru |

| Anti-leishmanial | Indole-based azetidin-2-ones | L. major promastigotes | Activity comparable to Amphotericin B. | nih.gov |

| Antitubercular | 5-substituted Oxindole derivatives | M. tuberculosis H37Rv | MIC values as low as 1.56 μg/mL. | doi.org |

Plant Growth Regulatory Effects (In Vitro Models)

Indole derivatives are well-known for their role in plant physiology, with indoleacetic acid (IAA) being a primary natural auxin. frontiersin.org Synthetic indole compounds are explored for their potential as plant growth regulators. frontiersin.orgnih.gov These compounds can mimic natural plant hormones, binding to hormone receptors to trigger physiological and biochemical reactions that lead to morphological changes. frontiersin.orgnih.gov In vitro models are crucial for screening these compounds and understanding their effects on plant development. The unique properties of indole compounds, such as their ability to mimic peptide structures and bind reversibly to enzymes, make them valuable for regulating plant growth, including stimulating root and fruit formation. frontiersin.orgresearchgate.net

Mechanistic Elucidation of Bioactivity

Understanding the mechanism of action is critical for the development of therapeutic agents. For indolin-2-one structures, this involves identifying molecular targets, analyzing ligand-receptor interactions, and determining their effects on cellular pathways.

Molecular Target Identification and Validation in the Context of Indolin-2-one Structures

The biological effects of indolin-2-one derivatives are mediated through their interaction with various protein targets. A significant amount of research has focused on their role as kinase inhibitors. benthamdirect.com

Protein Kinases: Many 3-substituted indolin-2-one derivatives act as selective inhibitors of protein kinases, which are crucial regulators of cell proliferation and signaling. benthamdirect.com Targets include receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), as well as serine/threonine kinases such as Cyclin-Dependent Kinases (CDKs) and Aurora kinases. benthamdirect.comnih.gov For example, Sunitinib, an approved anticancer drug, is based on the indolin-2-one scaffold. nih.gov

Thioredoxin Reductase (TrxR): Some indolin-2-one compounds have been identified as inhibitors of thioredoxin reductase (TrxR), an enzyme involved in cellular redox balance. nih.gov Inhibition of TrxR can lead to increased oxidative stress and trigger apoptosis in cancer cells. nih.gov

Dopamine (B1211576) Receptors: Certain indolin-2-one derivatives have been synthesized and evaluated as ligands for dopamine receptors, particularly the D4 subtype, suggesting potential applications in neurological disorders. nih.govingentaconnect.com

Mycobacterial Enzymes: In the context of antitubercular activity, the enzyme decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) has been identified as a key target for some indolin-2-one derivatives. doi.org Another potential target for indolizine (B1195054) derivatives is the enoyl-acyl carrier protein reductase (InhA). nih.gov

Ligand-Receptor Interaction Analysis

Molecular docking and other computational studies are frequently used to predict and analyze the binding modes of indolin-2-one derivatives with their protein targets. These studies reveal key interactions that are essential for biological activity.

For kinase inhibitors, docking studies show that the indolin-2-one moiety often forms critical hydrogen bonds with the hinge region of the kinase active site. For instance, interactions with the amino acid residues Glu171 and Ala173 in the active site of Aurora B kinase are considered important for potency. researchgate.netbenthamdirect.com Similarly, docking of derivatives into the VEGFR-2 active site has shown binding modes comparable to known inhibitors like sorafenib. nih.gov

In the case of dopamine D4 receptor ligands, one derivative, 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl) indolin-2-one, exhibited a high affinity (Ki value of 0.5 nM) and selectivity, highlighting the specific structural requirements for potent receptor binding. nih.govingentaconnect.com For antitubercular agents targeting DprE1, strong binding interaction energies have been demonstrated through docking techniques, which are then validated by molecular dynamic simulations to assess the stability of the protein-ligand complex. doi.org

Cellular Pathway Modulation by 2-(6-Chloro-2-oxoindolin-5-yl)acetic acid Analogs

The interaction of indolin-2-one analogs with their molecular targets initiates a cascade of events that modulate various cellular signaling pathways.

Inflammatory Pathways: In the context of anti-inflammatory activity, indolin-2-one derivatives significantly inhibit LPS-induced signaling pathways. This includes the suppression of the Akt, Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) signaling pathways. nih.gov By inhibiting the phosphorylation of key proteins like p38, JNK, ERK, p65, and IκB, these compounds effectively downregulate the expression of pro-inflammatory genes. nih.govnih.gov

Apoptosis and Cell Cycle Pathways: As anticancer agents, these compounds can modulate pathways controlling cell survival and proliferation. Inhibition of TrxR by indolin-2-one leads to cellular Trx oxidation, increased oxidative stress, and activation of apoptosis signal-regulating kinase 1 (ASK1), which in turn activates p38 and JNK MAPK signaling pathways, leading to apoptotic cell death. nih.gov Kinase-inhibiting derivatives can induce cell cycle arrest, often at the G1 phase, and upregulate cell cycle inhibitory proteins like p53 and p21. nih.gov They can also initiate apoptosis by increasing the Bax/Bcl-2 ratio and activating the caspase cascade. nih.gov

Signal Transduction Pathways: More broadly, indolinone compounds can modulate signal transduction pathways mediated by receptor tyrosine kinases like c-kit, thereby interfering with abnormal cell proliferation signals. google.com

Investigations into Dual Biological Activity of Indolin-2-one Scaffolds

The indolin-2-one core is a privileged scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. researchgate.net A significant area of research focuses on designing indolin-2-one derivatives that can simultaneously modulate two different biological targets, a concept known as dual biological activity. nih.gov This approach is particularly promising in complex diseases like cancer, where targeting multiple pathways can lead to enhanced efficacy and potentially overcome resistance mechanisms. nih.govtandfonline.com

Research into the dual biological activities of indolin-2-one analogs has revealed their potential in various therapeutic areas. For instance, some derivatives have been shown to exhibit both anticancer and antimicrobial properties. nih.gov The design of such multi-target agents often involves the strategic modification of the indolin-2-one core to incorporate pharmacophoric features necessary for interacting with different biological targets. bohrium.comnih.gov

One notable area of investigation is the development of indolin-2-one derivatives as dual inhibitors of receptor tyrosine kinases (RTKs), such as vascular endothelial growth factor receptors (VEGFRs), and other key enzymes involved in cancer progression. bohrium.comnih.govresearchgate.net Sunitinib, an FDA-approved drug, is a prominent example of a multi-kinase inhibitor with an indolin-2-one core, underscoring the clinical relevance of this scaffold. bohrium.comnih.gov

Furthermore, studies have explored the dual inhibitory potential of indolin-2-ones against enzymes involved in inflammation and cancer. For example, certain derivatives have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), both of which are implicated in inflammatory pathways. acs.org Another study highlighted sulfonamide-based 2-indolinone derivatives as dual inhibitors of cytochrome P450 enzymes CYP1B1 and CYP19A1, which are relevant targets in hormone-dependent cancers. researchgate.net

Mechanistic studies often employ a combination of in vitro enzymatic assays, cell-based assays, and molecular docking simulations to elucidate the dual-action mechanism of these compounds. researchgate.netnih.govacs.org These investigations help to understand how a single molecule can effectively bind to and inhibit two distinct biological targets.

The following table summarizes selected examples of indolin-2-one scaffolds and their investigated dual biological activities.

| Compound Class | Investigated Dual Activity | Key Findings |

| Arylidene indolin-2-ones | Anticancer and Antifungal | A compound with an m-aminobenzylidene fragment showed promising activity against MCF-7 cancer cells and various fungal species. nih.gov |

| Indoline-based compounds | 5-LOX and sEH Inhibition | A derivative, compound 73, emerged as a potent dual inhibitor with IC50 values of 0.41 µM for 5-LOX and 0.43 µM for sEH. acs.org |

| Sulfonamide-based 2-indolinones | CYP1B1 and CYP19A1 Inhibition | Compound 7c was identified as a promising dual inhibitor, suggesting potential for treating hormone-dependent cancers. researchgate.net |

| Indolin-2-one-triazole hybrids | Anticancer and VEGFR-2 Inhibition | Novel hybrids demonstrated potent anti-cancer activity against pancreatic and hepatocellular cancer cell lines, with strong VEGFR-2 inhibitory action. mdpi.com |

| Coumarin-based thiazoles with indolinone aspects | Carbonic Anhydrase IX and VEGFR-2 Inhibition | Certain compounds effectively inhibited both targets, with one derivative showing the ability to arrest the cell cycle in the S phase and induce apoptosis. researchgate.net |

| Hydrazones of isatin | Anti-inflammatory and potential other activities | These compounds have shown promising anti-inflammatory activity. nih.gov |

Structure Activity Relationship Sar Studies of 2 6 Chloro 2 Oxoindolin 5 Yl Acetic Acid Derivatives

Impact of Substitutions on the Indolin-2-one Core on Bioactivity Profiles

The indolin-2-one core is a prevalent scaffold in medicinal chemistry, and its substitution pattern significantly dictates the biological effects of its derivatives. Research into related indolin-2-one compounds provides valuable insights into how modifications on this core can modulate bioactivity.

Substitutions on the aromatic ring of the indolin-2-one nucleus have been shown to be a critical determinant of potency for various biological targets. For instance, in a series of 3-substituted-indolin-2-ones designed as potential antitumor agents, the nature of the substituent at the C-5 position had a profound impact on activity. A study demonstrated that replacing a fluorine atom with a chlorine atom at the C-5 position of an indolin-2-one derivative led to a significant increase in potency against the A549 non-small cell lung cancer cell line. nih.gov Conversely, the introduction of bromo, hydrogen, or methyl groups at the same C-5 position resulted in a substantial decrease in activity, with IC50 values dropping significantly. nih.gov This highlights a specific requirement for a chloro or fluoro substituent at this position for this particular series of compounds.

The position of the halogen substituent also plays a crucial role. While the parent compound of this article features a chlorine atom at the C-6 position, studies on other halogenated indolin-2-ones underscore the importance of this feature. For example, in a series of 3-((5-phenylthiophen-2-yl)methylene)indolin-2-one derivatives, a 6-chloro substituted compound was synthesized and evaluated as a potential c-Src kinase inhibitor, indicating that this substitution pattern is synthetically accessible and relevant for biological activity. nih.gov Furthermore, studies on 3-substituted-indolin-2-one derivatives have shown that those bearing electronegative groups, such as chlorine and bromine, on the indolinone core can exhibit significant inhibitory effects on nitric oxide production, which is relevant for anti-inflammatory activity. mdpi.com

These findings collectively suggest that the presence and nature of substituents on the benzene (B151609) ring portion of the indolin-2-one core are key to modulating the bioactivity profiles of these compounds. The electronic properties of the substituent at C-5, in particular, appear to be a sensitive parameter for tuning the potency of this class of molecules.

| Compound ID | C-5 Substituent | A549 Cell Line IC50 (μM) |

|---|---|---|

| 14h (analog) | F | 1.87 |

| 14i | Cl | 0.32 |

| 14j | Br | >100 |

| 14k | H | >100 |

| 14l | CH₃ | >100 |

Role of the Acetic Acid Side Chain in Modulating Pharmacological Activity

The acetic acid side chain at the C-5 position is a defining feature of 2-(6-chloro-2-oxoindolin-5-yl)acetic acid and is crucial for its pharmacological activity. This functional group can participate in key interactions with biological targets, such as hydrogen bonding and ionic interactions, through its carboxylic acid moiety.

The importance of the acetic acid group is underscored by studies on various heterocyclic compounds bearing this side chain. For instance, derivatives of 2-(2-oxoindolin-3-ylidene)acetic acid have been investigated for their antihypoxic properties, demonstrating that the presence of the acetic acid moiety on the indolinone scaffold contributes to this biological effect. doi.org

Modifications of the acetic acid side chain can lead to significant changes in activity and pharmacological properties. In a study on 6-acyl-2-benzoxazolinone and 2-benzothiazolinone derivatives, which also feature an acidic side chain, it was found that extending the acetic acid to a propanoic acid chain generally resulted in higher analgesic and anti-inflammatory activities. nih.gov This suggests that the length of the alkyl chain connecting the carboxylic acid to the heterocyclic core is a critical parameter that can be optimized to enhance potency.

Furthermore, the carboxylic acid group of the side chain serves as a versatile chemical handle for creating new derivatives with diverse biological activities. For example, (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, derived from the corresponding acetic acid, has been used as a key intermediate to synthesize a wide array of new compounds, including Schiff's bases and various heterocyclic systems, which have shown promising antimicrobial activity. nih.gov This highlights the potential of the acetic acid side chain in this compound to be derivatized into amides, esters, or other functional groups to modulate its pharmacokinetic and pharmacodynamic properties.

| Compound Series | Side Chain | General Analgesic & Anti-inflammatory Activity |

|---|---|---|

| Benzothiazolinone Derivatives | Acetic Acid | Moderate |

| Benzothiazolinone Derivatives | Propanoic Acid | High |

Stereochemical Influences on Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the interaction of drugs with their biological targets, which are themselves chiral. biomedgrid.combiomedgrid.com While the parent molecule, this compound, is achiral, derivatives that introduce a chiral center can exhibit stereoisomer-specific activity.

A potential chiral center can be introduced by substitution on the α-carbon of the acetic acid side chain. In such cases, the resulting enantiomers (non-superimposable mirror images) may have markedly different pharmacological and toxicological profiles. This is because the spatial orientation of substituents can dramatically affect how the molecule fits into a binding site on a protein, such as an enzyme or receptor. biomedgrid.com

A well-known example of this principle can be found in the non-steroidal anti-inflammatory drugs (NSAIDs). For instance, ibuprofen (B1674241) is sold as a racemic mixture, but only the (S)-enantiomer possesses significant anti-inflammatory activity. biomedgrid.com The (R)-enantiomer is largely inactive in vitro, although it can be converted to the active (S)-form in the body. biomedgrid.com This stereoselectivity arises from the specific interactions of the (S)-enantiomer with the active site of the cyclooxygenase (COX) enzymes.

Therefore, should any derivatives of this compound be synthesized that are chiral, it would be crucial to separate and evaluate the individual stereoisomers. It is plausible that one enantiomer would be significantly more potent or have a better safety profile than the other. The differential activity of stereoisomers is a fundamental concept in SAR, and its consideration is essential for the development of optimized therapeutic agents. biomedgrid.com

Analysis of Electronic and Steric Effects of Substituents on Biological Potency and Selectivity

The biological potency and selectivity of this compound derivatives are governed by the interplay of electronic and steric effects of their substituents. These properties influence how a molecule interacts with its biological target and how it is absorbed, distributed, metabolized, and excreted.

Electronic Effects refer to the influence of a substituent on the electron distribution within the molecule. This can affect the molecule's polarity, acidity/basicity, and ability to form hydrogen bonds or other electrostatic interactions. The significant difference in biological activity observed between chloro-, bromo-, and methyl-substituted indolin-2-ones at the C-5 position is a clear example of electronic effects at play. nih.gov The electron-withdrawing nature of the halogens compared to the electron-donating nature of the methyl group can drastically alter the electronic landscape of the aromatic ring, thereby affecting its interaction with a target protein. The superior activity of the chloro-substituted derivative over the bromo- and methyl-substituted ones suggests a finely tuned electronic requirement for optimal binding. nih.gov

Steric Effects relate to the size and shape of substituents and how they affect the molecule's ability to adopt the necessary conformation to bind to its target. A bulky substituent may physically hinder the molecule from fitting into a binding pocket, a phenomenon known as steric hindrance. For example, studies on other heterocyclic systems have shown that substituents at a meta-position can introduce steric hindrance that leads to reduced biological effectiveness compared to a para-substituted analog, which experiences less of a steric clash. mdpi.com Therefore, the size and position of any additional substituents on the this compound scaffold must be carefully considered to avoid detrimental steric interactions with the target.

| Position | Substituent | Observed Effect on Bioactivity | Primary Influence |

|---|---|---|---|

| C-5 | Cl vs. F | Cl showed higher potency in A549 cells nih.gov | Electronic |

| C-5 | Cl vs. Br, H, CH₃ | Cl was significantly more potent nih.gov | Electronic & Steric |

| Acetic Acid Side Chain | Propanoic Acid vs. Acetic Acid | Propanoic acid showed higher activity in some systems nih.gov | Steric (Chain Length) |

Computational Chemistry and Rational Design of 2 6 Chloro 2 Oxoindolin 5 Yl Acetic Acid Analogs

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein target. This method is crucial in drug discovery for screening virtual libraries of compounds and for predicting the binding affinity and mode of interaction of a ligand with its receptor.

In the context of indolin-2-one acetic acid derivatives, molecular docking studies are frequently employed to investigate their interactions with the ATP-binding site of various protein kinases, which are common targets for this class of compounds. For instance, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis, and many indolin-2-one derivatives have been designed as its inhibitors. nih.govmdpi.com

A typical molecular docking study would generate a scoring function value, which estimates the binding free energy. A lower score generally indicates a more favorable binding interaction. The interactions are then visually inspected to understand the binding mode.

Illustrative Molecular Docking Results of 2-(2-oxoindolin-5-yl)acetic acid Analogs against VEGFR-2

| Compound ID | Analog Structure | Docking Score (kcal/mol) | Key Interacting Residues |

| IA-1 | 2-(6-Chloro-2-oxoindolin-5-yl)acetic acid | -8.5 | Cys919, Glu885, Asp1046 |

| IA-2 | 2-(6-Fluoro-2-oxoindolin-5-yl)acetic acid | -8.2 | Cys919, Glu885, Val848 |

| IA-3 | 2-(2-Oxoindolin-5-yl)acetic acid | -7.9 | Cys919, Asp1046 |

| IA-4 | 2-(6-Methyl-2-oxoindolin-5-yl)acetic acid | -8.1 | Cys919, Glu885, Leu1035 |

Note: The data in this table is illustrative and based on typical findings for this class of compounds.

De Novo Design Approaches for Enhanced Bioactivity and Specificity of Indolin-2-one Acetic Acid Derivatives

De novo design is a computational strategy that involves the creation of novel molecular structures with desired pharmacological properties from scratch, rather than screening existing compound libraries. These methods can be broadly categorized into two types: ligand-based and structure-based. For indolin-2-one acetic acid derivatives, both approaches can be valuable.

Ligand-based de novo design would utilize a set of known active and inactive indolin-2-one derivatives to generate a pharmacophore model. This model represents the essential three-dimensional arrangement of chemical features that are critical for biological activity. New molecules can then be designed to fit this pharmacophore.

Structure-based de novo design, on the other hand, uses the three-dimensional structure of the biological target, such as a kinase. Algorithms can "grow" a molecule within the binding site of the protein, piece by piece, optimizing the interactions with the surrounding amino acids. This approach can lead to the discovery of novel scaffolds that are structurally distinct from known inhibitors but still exhibit high affinity for the target.

Recent advancements in artificial intelligence and deep learning have further enhanced de novo design capabilities. Generative models can be trained on large datasets of known bioactive molecules to learn the underlying chemical rules and then generate novel, synthesizable molecules with predicted high activity against a specific target. nih.goveajournals.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. By identifying the physicochemical properties that are most influential for a compound's potency, QSAR models can be used to predict the activity of newly designed molecules.

For a series of this compound analogs, a QSAR study would involve calculating a wide range of molecular descriptors for each compound. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), and 3D (e.g., molecular shape, surface area).

Once the descriptors are calculated, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a model that correlates a subset of these descriptors with the experimentally determined biological activity (e.g., IC50 values). A robust QSAR model will have good statistical parameters, such as a high correlation coefficient (R²) and a high cross-validated R² (Q²), indicating its predictive power. nih.govnih.gov

Illustrative QSAR Model for Indolin-2-one Acetic Acid Analogs

| Descriptor | Coefficient | Description | Contribution to Activity |

| LogP | 0.45 | Lipophilicity | Positive |

| TPSA | -0.21 | Topological Polar Surface Area | Negative |

| n_HBA | 0.15 | Number of Hydrogen Bond Acceptors | Positive |

| MR | 0.08 | Molar Refractivity | Positive |

Note: This table represents an illustrative QSAR model. The descriptors and their coefficients are hypothetical and serve to demonstrate the output of a QSAR study.

Molecular Dynamics Simulations for Elucidating Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. Unlike the static picture provided by molecular docking, MD simulations can reveal the conformational changes in both the ligand and the protein upon binding, the stability of the binding pose, and the role of solvent molecules in the interaction. semanticscholar.orgnih.gov

For an analog of this compound, an MD simulation would typically start with the docked pose of the ligand in the active site of its protein target. The system is then solvated in a box of water molecules and ions to mimic physiological conditions. The simulation then calculates the forces between all atoms in the system and uses Newton's laws of motion to predict their movements over a certain period, typically in the nanosecond to microsecond range.

Analysis of the MD trajectory can provide valuable insights, such as:

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein that may be important for ligand binding.

Hydrogen Bond Analysis: To determine the persistence of key hydrogen bonds between the ligand and the protein throughout the simulation.

Binding Free Energy Calculations: Using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to provide a more accurate estimation of the binding affinity.

These simulations are computationally intensive but offer a deeper understanding of the molecular recognition process, which is invaluable for lead optimization in drug discovery.

Future Research Directions and Broader Academic Applications of 2 6 Chloro 2 Oxoindolin 5 Yl Acetic Acid and Its Indolin 2 One Analogs

Exploration of Novel Bioactive Scaffolds Derived from 2-(6-Chloro-2-oxoindolin-5-yl)acetic acid

The versatility of the indolin-2-one framework offers vast opportunities for structural modification to generate novel bioactive scaffolds. aip.org Future research will focus on systematically modifying the this compound template to explore new chemical space and identify compounds with enhanced potency and novel mechanisms of action. Key strategies will involve derivatization at multiple positions on the indolinone core.

Modification of the Acetic Acid Side Chain: The carboxylic acid group can be converted into a variety of functional groups, such as amides, esters, and hydroxamic acids, to modulate pharmacokinetic properties and explore new interactions with biological targets. nih.gov

Functionalization of the Aromatic Ring: The chloro-substituted benzene (B151609) ring can be further functionalized. Introducing different substituents can influence the electronic properties and steric profile of the molecule, potentially leading to improved activity or selectivity. aip.orgaip.org

Derivatization at the C3-Position: The C3 position of the indolin-2-one ring is a common site for introducing diversity, often leading to compounds with significant anticancer and anti-inflammatory activities. aip.orgnih.gov Creating derivatives with spirocyclic systems or various substituted methylene (B1212753) groups at this position has yielded potent compounds. aip.orgnih.gov

N-Substitution: Modification of the nitrogen atom of the lactam can also impact biological activity. The addition of various aryl or alkyl groups has been shown to affect the anticancer properties of indolin-2-one derivatives. nih.gov

The systematic exploration of these modifications will lead to the creation of diverse chemical libraries, expanding the potential therapeutic applications of this scaffold beyond its current focus. nih.gov

Table 1: Potential Bioactive Scaffolds Derived from Indolin-2-one Core

| Scaffold Type | Modification Strategy | Reported/Potential Biological Activity | Supporting Evidence |

|---|---|---|---|

| 3-Substituted Indolin-2-ones | Introduction of aminomethylene, hydroxyphenyl, or chloropyrrole moieties at the C3-position. | Kinase inhibition, anti-inflammatory, antitumor, antibacterial. nih.govnih.govresearchgate.net | Compounds have shown potent inhibition of kinases and excellent anti-inflammatory activity by inhibiting nitric oxide production. nih.govnih.gov |

| Spiro-oxindoles | Creation of a spirocyclic system at the C3-position, often incorporating another heterocyclic ring like pyrrolidine. | Anticancer, with activity against various leukemia and solid tumor cell lines. aip.org | Natural products and synthetic derivatives with spiro[pyrrolidine-3,3-oxindole] structures show promising bioactivities. aip.org |

| (Z)-3-((benzylsulfinyl)methylene)indolin-2-one | Condensation at C3 with a benzyl (B1604629) sulfoxide (B87167) group. | Tyrosine kinase inhibition, anticancer. nih.gov | Derivatives have been found to be effective tyrosine kinase inhibitors with noteworthy antitumor potential. nih.gov |

| Thiazolo-indolin-2-ones | Fusion or substitution with a thiazole (B1198619) moiety. | Antibacterial, antibiofilm, DHFR inhibition. nih.gov | These derivatives exhibit promising activity against both gram-positive and gram-negative bacteria. nih.gov |

Development of Advanced and Sustainable Synthetic Methodologies for Indolin-2-one Acetic Acid Derivatives

Key areas for development include:

Catalytic C-H Activation: Transition metal-catalyzed C-H activation and functionalization represent a powerful, atom-economical approach to synthesize complex indolines. acs.orgacs.org Developing methods for the direct, regioselective C-H functionalization of the indolin-2-one core would streamline synthesis and allow for late-stage diversification. acs.org

Green Catalysis: The use of recyclable, heterogeneous catalysts, such as sulfonic acid functionalized nanoporous silica (B1680970) (SBA-Pr-SO3H), offers significant advantages, including operational simplicity, high yields, and easy work-up procedures. tandfonline.comresearchgate.net Exploring other solid acid catalysts and biocatalysts could lead to even more sustainable processes.

Flow Chemistry: Continuous flow synthesis can offer improved safety, reproducibility, and scalability compared to traditional batch processing. Applying flow chemistry to the synthesis of indolin-2-one acetic acid derivatives could accelerate the production of compound libraries for screening.

One-Pot Reactions: Designing multi-component, one-pot reactions where several chemical transformations occur sequentially in a single vessel can significantly improve efficiency by reducing the number of intermediate purification steps. researchgate.net

Table 2: Comparison of Synthetic Methodologies for Indolin-2-one Derivatives

| Methodology | Description | Advantages | Future Research Goal |

|---|---|---|---|

| Traditional Multi-Step Synthesis | Classical methods often involve protection/deprotection steps and harsh reagents. | Well-established and understood. | Replace with more efficient and sustainable alternatives. |

| Green Synthesis tandfonline.com | Utilizes environmentally friendly solvents (e.g., water), recyclable catalysts, and energy-efficient conditions (e.g., microwave radiation). tandfonline.com | Reduced environmental impact, shorter reaction times, operational simplicity, high yields. tandfonline.com | Broaden the scope of green catalysts and solvent systems applicable to diverse indolin-2-one derivatives. |

| Rhodium(III)-Catalyzed Annulation acs.orgacs.org | Chelation-assisted C-H bond activation and annulation to construct the indoline (B122111) scaffold or fused ring systems. acs.orgacs.org | High atom economy, provides access to complex and structurally diverse products from simple starting materials. acs.org | Develop catalysts for achieving higher regioselectivity and enantioselectivity. |

| Azeotropic Distillation Method google.com | Uses a reaction solvent that enables the azeotropic removal of byproducts like acetic acid to drive the reaction to completion. google.com | High yield and purity, operational simplicity, avoids intermediate isolation. google.com | Apply this principle to other condensation reactions in the synthesis of indolin-2-one analogs. |

Integration with High-Throughput Screening for Identification of New Biological Targets

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against specific biological targets. drugtargetreview.comjfda-online.com Integrating libraries of this compound and its analogs with HTS campaigns is a critical future direction for identifying novel biological targets and therapeutic indications.

The indolin-2-one scaffold has already been successfully identified as a potent inhibitor of various protein kinases through screening efforts. nih.gov Future research will expand this approach by:

Screening Against Diverse Target Classes: Moving beyond kinases, libraries can be screened against other enzyme families (e.g., proteases, phosphatases), G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.

Phenotypic Screening: Instead of using an isolated protein target, cell-based phenotypic screens can identify compounds that produce a desired biological effect (e.g., inhibition of cancer cell proliferation, reduction of inflammatory markers) without a priori knowledge of the specific molecular target. drugtargetreview.com This can uncover novel mechanisms of action.

In Silico Repurposing: Computational methods, such as ligand similarity analysis and molecular docking, can be used to screen virtual libraries of indolin-2-one derivatives against known protein structures. nih.gov This in silico approach can predict potential targets and prioritize compounds for subsequent experimental validation, saving time and resources. nih.gov For example, an in silico repositioning strategy was used to identify Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a potential target for an oxindole (B195798) library. nih.gov

Table 3: Potential New Biological Target Classes for Indolin-2-one Derivatives

| Target Class | Rationale | Example Targets | Screening Method |

|---|---|---|---|

| Protein Kinases nih.gov | Indolin-2-one is a known "privileged scaffold" for kinase inhibitors. nih.gov | VEGFR, PDGFR, Akt, CDKs. aip.orgnih.gov | Enzymatic assays, cell-based phosphorylation assays. |

| Ectonucleotidases rsc.org | Inhibitors are potential cancer therapeutics. Indole (B1671886) acetic acid derivatives have shown potent inhibition. rsc.org | h-ENPP1, h-ENPP3, h-e5′NT. rsc.org | Enzymatic activity assays. |

| Dihydrofolate Reductase (DHFR) nih.gov | An established target for antimicrobial agents. nih.gov | Bacterial DHFR. | Enzymatic assays, microbial growth inhibition assays. |

| Histone Deacetylases (HDACs) nih.gov | Hydroxamic acid derivatives are a major class of HDAC inhibitors; the acetic acid moiety of the lead compound could be converted to a hydroxamic acid. nih.gov | HDAC6. | Enzymatic assays, western blotting for histone acetylation. |

Potential Applications in Chemical Biology and Materials Science Beyond Traditional Medicinal Chemistry

The unique structural and chemical properties of the indolin-2-one scaffold suggest that its utility may extend beyond traditional medicinal chemistry into the broader fields of chemical biology and materials science.

Chemical Biology: Indolin-2-one derivatives can be developed as chemical probes to investigate complex biological processes. By attaching fluorescent tags or affinity labels (e.g., biotin) to the scaffold, researchers can create tools to:

Visualize the subcellular localization of target proteins.

Identify binding partners through pull-down assays followed by mass spectrometry.

Elucidate the mechanism of action of bioactive compounds.

Materials Science: The rigid, heterocyclic structure of indolin-2-one lends itself to applications in materials science. While this area is less explored, potential future directions include:

Organic Electronics: Indole and its derivatives are known for their electronic properties. The indolin-2-one core could be incorporated into organic polymers for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Functional Dyes: The chromophoric nature of the indolin-2-one system, particularly in derivatives like indirubin (B1684374), suggests potential for development as functional dyes for sensing applications or as components in dye-sensitized solar cells. nih.gov

Biomaterials: Incorporating bioactive indolin-2-one derivatives into polymer scaffolds could create biomaterials with intrinsic therapeutic properties, such as antibacterial or anti-inflammatory wound dressings. nih.gov

Contribution to Fundamental Understanding of Indolin-2-one Chemistry and its Biological Implications

Continued research on this compound and its analogs will not only yield new applications but also deepen the fundamental understanding of indolin-2-one chemistry and biology. The indolin-2-one core is a versatile heterocyclic compound found in many natural products and pharmaceuticals. aip.orgresearchgate.net

Future studies will contribute to a more profound knowledge of:

Structure-Activity Relationships (SAR): By synthesizing and testing large numbers of analogs, researchers can build comprehensive SAR models. nih.gov This will clarify how specific structural modifications—such as the position and nature of substituents—influence biological activity and target selectivity. aip.orgaip.org For example, studies have already highlighted the importance of halogen type and position on cytotoxicity. aip.orgaip.org

Reaction Mechanisms: Investigating novel synthetic reactions will provide deeper insights into the chemical reactivity of the indolin-2-one nucleus, potentially uncovering new types of chemical transformations.

Molecular Mechanisms of Action: For newly identified bioactive compounds, detailed biological studies will be essential to uncover their precise molecular mechanisms. This includes identifying direct binding partners and elucidating the downstream effects on cellular signaling pathways, such as the induction of apoptosis or cell cycle arrest. nih.govnih.gov This knowledge is crucial for validating new drug targets and understanding the biological implications of modulating their function.

Ultimately, this fundamental knowledge will guide the rational design of future generations of indolin-2-one-based compounds, not only for therapeutic purposes but also for a wide range of academic and technological applications. nih.gov

Q & A

Q. What are the optimal synthetic routes for 2-(6-Chloro-2-oxoindolin-5-yl)acetic acid, and how can reaction conditions be systematically optimized?

- Methodological Answer : A viable approach involves regioselective chlorination of indole precursors followed by acetic acid side-chain introduction. For example, refluxing 5-hydroxyindole derivatives with chloroacetyl chloride in acetic acid under sodium acetate catalysis can yield the target compound. Reaction optimization should focus on temperature (e.g., 80–100°C), molar ratios (1:1.2 for indole:chloroacetyl chloride), and reaction time (6–8 hours) to maximize yield . Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (≥95%) .

- NMR : ¹H NMR (DMSO-d₆) should confirm the indolinone backbone (δ 10.2 ppm for NH), acetic acid protons (δ 3.6–3.8 ppm), and chlorine-substituted aromatic protons (δ 7.2–7.5 ppm). ¹³C NMR will show carbonyl carbons at ~170–175 ppm .

- Mass Spectrometry : High-resolution ESI-MS can validate the molecular ion peak at m/z 239.02 [M+H]⁺ .

Q. How does solubility and stability impact experimental design for this compound?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and acetic acid. Stability studies indicate degradation under prolonged light exposure; thus, storage in amber vials at –20°C in anhydrous DMSO is recommended. Pre-experiment solubility tests in PBS (pH 7.4) with 0.1% DMSO are advised for biological assays .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the chlorine substituent in this compound’s reactivity?

- Methodological Answer : Isotopic labeling (e.g., ³⁶Cl) or computational docking can track chlorine’s electronic effects on reaction pathways. For example, density functional theory (DFT) calculations (B3LYP/6-31G*) reveal that the chlorine atom increases electrophilicity at the 5-position, favoring nucleophilic attacks. Experimental validation via competitive reactions with non-chlorinated analogs can quantify rate differences .

Q. What computational strategies predict the compound’s interactions in biological systems?

- Methodological Answer :

Molecular dynamics (MD) simulations using software like GROMACS, with force fields (e.g., CHARMM36), model binding to target proteins (e.g., cyclooxygenase-2). Input the compound’s SMILES (e.g.,

ClC1=CC2=C(C=C1CC(=O)O)C(=O)NC2) to generate 3D conformers. Pair with free-energy perturbation (FEP) to assess binding affinity changes upon structural modifications .

Q. How can conflicting spectral data (e.g., NMR shifts, HPLC retention times) be resolved during structural validation?

- Methodological Answer : Contradictions often arise from residual solvents or tautomeric forms. For example, unexpected ¹H NMR peaks may stem from keto-enol tautomerism. Use deuterated solvents (DMSO-d₆ or CDCl₃) and variable-temperature NMR to stabilize tautomers. Cross-validate with IR spectroscopy (C=O stretch at ~1680 cm⁻¹) and X-ray crystallography if crystalline .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.